molecular formula C11H10N2O B3092778 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde CAS No. 123511-51-3

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Cat. No.: B3092778
CAS No.: 123511-51-3
M. Wt: 186.21 g/mol
InChI Key: DGQFWZBGEVSOQG-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . Its structure features an imidazole ring substituted at the 1-position with a methyl group, at the 4-position with a phenyl ring, and at the 2-position with a formyl (carbaldehyde) group . The SMILES notation for the compound is CN1C=C(N=C1C=O)C2=CC=CC=C2, and its InChIKey is DGQFWZBGEVSOQG-UHFFFAOYSA-N . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is part of a class of 4-phenyl-imidazole (4-PI) derivatives that have been identified as key scaffolds in pharmaceutical research . Notably, such derivatives have been systematically studied and developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an important therapeutic target for the treatment of cancer . The structural features of this compound, particularly the phenyl ring and the imidazole core, are crucial for interactions within the enzyme's active site . This compound is intended for use in research applications only, specifically as a building block for the synthesis of more complex molecules with potential biological activity. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-phenylimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQFWZBGEVSOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245080
Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123511-51-3
Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Record name 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde
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Record name 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde
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Preparation Methods

The synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 2-imidazolecarboxaldehyde with appropriate aromatic amines under acidic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, Schiff bases, and hydrazones.

Scientific Research Applications

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It appears you're asking for a detailed report on the applications of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde in scientific research, including data and case studies from diverse, verified sources. However, the search results provide limited direct information on the applications of this specific compound. Based on the available information, here's what can be gathered:

This compound

  • CAS Number: 123511-51-3
  • It can be used as a ligand in metal complexes .
  • It is a chemical intermediate in the synthesis of tricyclic pyrazoles .
  • Synthesis of this compound is described in the Journal of Medicinal Chemistry 2009, Vol. 21, p6535-6538 .
  • This compound can be created into alkenes via wittig reaction .

Related Compounds

  • 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde: This is a similar compound with a slightly different structure (CAS 94938-02-0) .

Potential Applications

  • Phosphodiesterase (PDE) Inhibitors: Nitrogen-containing heterocyclic derivatives, including imidazoles, can be used as phosphodiesterase 10 (PDE10) inhibitors, useful for treating central nervous system (CNS) disorders like schizophrenia and cognitive deficits .
  • Surfactants: Imidazolium-containing cationic surfactants have various applications, including use as soft templates for synthesizing mesoporous/microporous materials, drug and gene delivery agents, stabilizers for nanoparticles, antimicrobial and antifungal agents, viscosity modifiers, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site or by binding to an allosteric site . The molecular pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7)

  • Structure : Lacks the phenyl group at position 4 but retains the methyl group at position 1 and the aldehyde at position 2.
  • Properties : Reduced steric hindrance compared to the target compound, leading to higher solubility in polar solvents. The absence of the phenyl group diminishes π-π stacking interactions, affecting crystallization behavior .

b. 1-Phenyl-1H-imidazole-2-carbaldehyde (CAS 6002-15-9)

  • Structure : Phenyl group at position 1 instead of position 4.
  • Properties: The altered substituent position disrupts the electronic distribution of the imidazole ring.

c. 5-Phenyl-1H-imidazole-2-carbaldehyde (CAS 56248-10-3)

  • Structure : Phenyl group at position 5.
  • Properties : Positional isomerism results in distinct dipole moments and hydrogen-bonding capabilities. Crystal packing studies (e.g., via Mercury CSD 2.0 ) reveal weaker π-π interactions than the target compound due to the phenyl group’s location .

Fused-Ring Analogues

a. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 3012-80-4)

  • Structure : Benzimidazole core fused with a benzene ring.
  • Properties: Enhanced aromaticity increases stability but reduces solubility. The fused ring system alters electronic properties, making the aldehyde group less electrophilic compared to the non-fused target compound .

Steric and Functional Group Modifications

a. 1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6)

  • Structure : Bulky trityl (triphenylmethyl) group at position 1.
  • Properties : The trityl group introduces significant steric hindrance, limiting the carbaldehyde’s accessibility for reactions. This contrasts with the target compound’s methyl group, which allows easier functionalization .

b. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)

  • Structure : Chlorine substituent at position 5 and phenyl at position 2.
  • Properties: The electron-withdrawing chlorine increases the aldehyde’s electrophilicity but introduces toxicity concerns, as noted in safety data sheets .

Key Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde - C₁₁H₁₀N₂O 186.21 1-Me, 4-Ph, 2-CHO Moderate steric hindrance, good reactivity
1-Methyl-1H-imidazole-2-carbaldehyde 13750-81-7 C₅H₆N₂O 110.11 1-Me, 2-CHO High solubility, low melting point
1-Phenyl-1H-imidazole-2-carbaldehyde 6002-15-9 C₁₀H₈N₂O 172.19 1-Ph, 2-CHO Altered electronic distribution
5-Phenyl-1H-imidazole-2-carbaldehyde 56248-10-3 C₁₀H₈N₂O 172.19 5-Ph, 2-CHO Weaker π-π interactions
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde 3012-80-4 C₉H₈N₂O 160.17 Benzimidazole core, 2-CHO High stability, lower solubility

Biological Activity

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which features a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde functional group at the second position. Its molecular formula is C11H10N2OC_{11}H_{10}N_2O with a molecular weight of approximately 186.21 g/mol. The unique structural features contribute to its reactivity and biological activity, particularly through interactions with various biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity
A study highlighted its superior antitumor properties compared to other imidazole derivatives. The compound was shown to inhibit tumor cell growth effectively in vitro and in vivo models, suggesting its potential as an anticancer agent.

2. Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to significant biochemical effects. For instance, it has demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways .

3. Modulation of Cellular Signaling
this compound influences various cellular processes by modulating cell signaling pathways. This modulation can alter gene expression and cellular metabolism, making it a candidate for therapeutic applications in oncology .

The mechanisms underlying the biological activity of this compound involve several key interactions:

  • Binding to Enzymes : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition or activation of their activity.
  • Influence on Gene Expression : By modulating signaling pathways, the compound can affect transcription factors that regulate gene expression related to cell growth and apoptosis.

Case Studies

Several case studies have explored the biological activity of this compound:

StudyFindings
Antitumor Activity Evaluation Demonstrated significant inhibition of tumor growth in animal models.
Enzyme Interaction Studies Showed effective inhibition of PDE10, suggesting potential applications in treating neurodegenerative disorders .
Cellular Metabolism Studies Indicated alterations in metabolic pathways leading to reduced inflammation and enhanced apoptosis in cancer cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Phenyl-1H-imidazole-4-carbaldehydeLacks methyl at first positionDifferent substitution pattern affects reactivity
1-MethylimidazoleLacks phenyl and aldehyde groupsSimpler structure with different properties
4-Methyl-2-phenylimidazoleSimilar but lacks aldehyde groupVariation in substitution impacts biological activity

The specific substitution pattern of this compound imparts distinct chemical and biological properties not found in these similar compounds, enhancing its potential as a therapeutic agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via cyclization of intermediates such as N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide under alkaline conditions. Key steps include:

  • Catalyst Optimization : Using Raney nickel instead of palladium on carbon (Pd/C) avoids dehalogenation side reactions, improving yields to 88% .
  • Solvent and Base Selection : Ethanol with NaOH (2 equiv) at 45°C promotes efficient cyclization, whereas weaker bases (e.g., Na₂CO₃) or water reduce yields .
    • Data Table :
CatalystSolventBaseTemperatureYield
Pd/CEthanolNone45°CLow
Raney NiEthanolNaOH45°C88%
Raney NiWaterNa₂CO₃25°C32%

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • LC-MS : Monitors reaction progress and intermediate formation .
  • NMR/IR : Confirms imidazole ring formation and aldehyde functionality. For example, IR peaks at ~1700 cm⁻¹ indicate C=O stretching .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N content .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use gloves and eye protection due to potential skin/eye irritation (H315, H319) .
  • Storage : Keep in a cool, dry place away from oxidizers. Follow SDS guidelines for disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation and side-product formation during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Raney nickel is superior to Pd/C for preserving halogenated aryl groups. For example, replacing Pd/C with Raney Ni increased intermediate yield from <10% to 92% .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, but ethanol balances reactivity and cost .
  • Kinetic Control : Shorter reaction times (4–6 hours) reduce decomposition risks .

Q. How do substituents on the imidazole ring influence hydrogen-bonding patterns in crystal structures?

  • Methodological Answer :

  • Graph Set Analysis : The aldehyde group participates in C–H⋯O and C–H⋯S interactions, forming discrete R₂²(8) motifs. Substituents like methyl or phenyl alter packing via steric effects .
  • Mercury CSD : Visualize intermolecular interactions (e.g., C⋯O distances of 3.192 Å) and compare with similar derivatives .

Q. What computational tools are effective in predicting intermolecular interactions and docking properties?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to biological targets (e.g., enzymes), with imidazole derivatives showing potential in antimicrobial studies .
  • SHELX Refinement : Resolves high-resolution crystallographic data, particularly for twinned crystals or high-symmetry space groups .
  • Mercury Materials Module : Identifies packing similarities between structures, aiding in polymorph prediction .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Systematic Replication : Control variables like catalyst batch, solvent purity, and reaction atmosphere (e.g., inert N₂ vs. air) .
  • Data Cross-Validation : Compare NMR shifts with databases (e.g., PubChem) or computational predictions (DFT calculations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

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